2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization with ethyl acetoacetate to yield the pyrazolo[3,4-d]pyrimidine core . Subsequent acylation with 4-fluoroaniline and acetyl chloride under basic conditions completes the synthesis . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or varying temperature and solvent systems .
Chemical Reactions Analysis
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), varying temperatures, and specific catalysts or bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potentially enhanced biological activity .
Scientific Research Applications
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide has been extensively studied for its anticancer properties . It exhibits potent antiproliferative activity against various human cancer cell lines, including gastric, colorectal, and breast cancer cells . The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . Additionally, it has shown efficacy in reducing tumor growth in vivo without significant adverse effects .
Beyond oncology, this compound is also explored for its potential in treating other diseases, such as inflammatory disorders and neurodegenerative diseases, due to its ability to modulate specific molecular targets . Its versatility in chemical modifications allows researchers to design and synthesize analogs with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide involves the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . It targets specific kinases and transcription factors, leading to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins . This results in the induction of programmed cell death (apoptosis) in cancer cells . The compound also interferes with the cell cycle, causing cell cycle arrest at specific phases, further inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives and pyrimidine-5-carbonitrile derivatives . These compounds share structural similarities and exhibit comparable biological activities, particularly in anticancer research . the unique substitution pattern and functional groups in this compound confer distinct pharmacological properties, such as enhanced potency and selectivity for certain cancer cell lines .
Similar Compounds
- 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives
- Pyrimidine-5-carbonitrile derivatives
- 4H-pyrido[1,2-a]pyrimidin-4-one derivatives
These compounds are often used as reference points in research to compare efficacy, toxicity, and mechanism of action, aiding in the development of more effective therapeutic agents .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-1-7-15(8-2-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-5-3-13(21)4-6-14/h1-9,11H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDLJUGMFCFYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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